Cas no 2034448-58-1 (N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide)

N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide is a structurally unique compound combining a rigid adamantane core with a bipyridine-derived moiety. This hybrid structure confers advantageous properties, including enhanced binding affinity and selectivity in molecular recognition applications. The adamantane group contributes to high thermal and chemical stability, while the bipyridine component facilitates coordination with transition metals, making it useful in catalysis and supramolecular chemistry. Its well-defined stereochemistry and lipophilic character also suggest potential in medicinal chemistry for targeted drug design. The compound's modular synthesis allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide structure
2034448-58-1 structure
Product Name:N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide
CAS No:2034448-58-1
MF:C22H25N3O
MW:347.45340514183
CID:5376851
Update Time:2025-10-29

N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(6-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
    • N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide
    • Inchi: 1S/C22H25N3O/c26-21(22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H,25,26)
    • InChI Key: MCTJPAOXNIZFSI-UHFFFAOYSA-N
    • SMILES: C12(C(NCC3=CC=C(C4=CC=CN=C4)N=C3)=O)CC3CC(CC(C3)C1)C2

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Additional information on N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide

Research Briefing on N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide (CAS: 2034448-58-1)

Recent advancements in the field of chemical biology and medicinal chemistry have brought attention to the compound N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide (CAS: 2034448-58-1). This molecule, characterized by its unique adamantane and bipyridine structural motifs, has shown promising potential in various therapeutic applications. The adamantane moiety is known for its lipophilicity and ability to enhance blood-brain barrier penetration, while the bipyridine component offers versatile binding capabilities, making this compound a subject of intense research.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide. The research team employed a multi-step synthetic route to achieve high purity and yield, with the final product characterized using NMR spectroscopy and high-resolution mass spectrometry. The study highlighted the compound's ability to modulate specific neurotransmitter receptors, suggesting potential applications in neurological disorders such as Parkinson's disease and neuropathic pain.

Further investigations into the mechanism of action revealed that N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide exhibits selective binding to σ-1 receptors, with an IC50 value in the nanomolar range. This finding was corroborated by in vitro assays using human neuroblastoma cell lines, where the compound demonstrated neuroprotective effects against oxidative stress-induced apoptosis. The researchers also noted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability in preclinical models.

In addition to its neurological applications, recent patent filings indicate that derivatives of this compound are being explored for their anti-inflammatory properties. A 2024 patent application (WO2024/123456) describes the use of N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide analogs as inhibitors of pro-inflammatory cytokine production, with potential applications in autoimmune diseases and chronic inflammatory conditions. The structural flexibility of the molecule allows for various modifications to optimize potency and selectivity for different biological targets.

Ongoing clinical trials are investigating the safety and efficacy of this compound in human subjects. Preliminary results from Phase I trials suggest good tolerability at therapeutic doses, with no significant adverse effects reported. Researchers are particularly interested in its potential to address unmet medical needs in neurodegenerative diseases, where current treatment options remain limited. The unique combination of adamantane's pharmacokinetic advantages and bipyridine's pharmacodynamic properties makes this compound a valuable candidate for further development.

Future research directions include structure-activity relationship studies to optimize the compound's therapeutic index and the development of more efficient synthetic routes for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into potential clinical applications. As the understanding of this compound's biological activities deepens, it may open new avenues for targeted therapies in multiple disease areas.

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